Miap-3,4-bis(phosphate)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

NAV 2729 ist ein selektiver Inhibitor des ADP-Ribosylierungsfaktors 6 (ARF6), einer kleinen GTPase, die an verschiedenen zellulären Prozessen beteiligt ist, einschließlich Membrantransport und Zytoskelettdynamik . Die chemische Bezeichnung von NAV 2729 lautet 3-(4-Chlorphenyl)-5-(4-Nitrophenyl)-2-(Phenylmethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-on . Diese Verbindung hat ein signifikantes Potenzial gezeigt, die Aktivierung von ARF6 in Uveamelanomzellen zu hemmen und die Tumorentstehung in Mausmodellen zu reduzieren .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von NAV 2729 umfasst mehrere Schritte, beginnend mit der Herstellung von 3-Benzyl-4-(4-Chlorphenyl)-1H-pyrazol-5-amin. Dieser Zwischenstoff wird durch Reaktion von 2-(4-Chlorphenyl)-3-oxo-4-phenylbutyronitril mit Hydrazinhydrat und Essigsäure in Toluol bei 110 °C für 3 Stunden synthetisiert . Das Endprodukt, NAV 2729, wird durch weitere Reaktionen gewonnen, die Nitrierungs- und Cyclisierungsschritte umfassen .

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für NAV 2729 nicht umfassend dokumentiert sind, folgt die Synthese in der Regel den Verfahren im Labormaßstab mit Optimierungen für die Produktion im größeren Maßstab. Dazu gehört die Sicherstellung einer hohen Reinheit und Ausbeute durch kontrollierte Reaktionsbedingungen und Reinigungsschritte .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of NAV 2729 involves multiple steps, starting with the preparation of 3-Benzyl-4-(4-chlorophenyl)-1H-pyrazol-5-amine. This intermediate is synthesized by reacting 2-(4-chlorophenyl)-3-oxo-4-phenylbutyronitrile with hydrazine hydrate and acetic acid in toluene at 110°C for 3 hours . The final product, NAV 2729, is obtained through further reactions involving nitration and cyclization steps .

Industrial Production Methods

While specific industrial production methods for NAV 2729 are not widely documented, the synthesis typically follows the laboratory-scale procedures with optimizations for larger-scale production. This includes ensuring high purity and yield through controlled reaction conditions and purification steps .

Analyse Chemischer Reaktionen

Key Reaction Data:

| Reaction Step | Enzyme/Catalyst | Conditions | Product |

|---|---|---|---|

| PI(4)P → PI(3,4)P₂ | PI3KC2α | Plasma membrane, 37°C | PI(3,4)P₂ (signaling) |

| PI(3,4)P₂ → PI(3)P | INPP4A/INPP4B | Endosomal compartments | PI(3)P (trafficking) |

Reactivity of Phosphate Diesters

Phosphate diester bonds exhibit nucleophilic substitution mechanisms:

-

Transition State : Trigonal bipyramidal geometry at phosphorus during hydrolysis, with apical attack by nucleophiles (e.g., water or hydroxide) .

-

Enzymatic Cleavage : DNA/RNA backbone hydrolysis via metal-dependent phosphatases or ribozymes .

Analytical Characterization of Phosphorylated Compounds

For structurally related systems:

-

³¹P NMR : Phosphonate groups resonate at δ ~22.9 ppm (e.g., bis(α-aminophosphonates) ).

-

X-ray Crystallography : Confirmed trigonal bipyramidal intermediates in phosphate transfer reactions .

Challenges in MIAP-3,4-Bis(phosphate) Research

-

Nomenclature Ambiguity : "MIAP-3" is primarily referenced as a gene/protein (e.g., murine inhibitor of apoptosis protein-3) , not a phosphorylated small molecule.

-

Synthetic Complexity : Bisphosphate derivatives require stereochemical control and protection/deprotection strategies to avoid hydrolysis .

Recommendations for Further Study

-

Validate the chemical structure and IUPAC name of "Miap-3,4-bis(phosphate)" to ensure clarity.

-

Explore analogs like PI(3,4)P₂ or bisphosphonates (e.g., zoledronate derivatives) for comparative reaction studies .

-

Use Pd-catalyzed amination or hydrogenation methods (e.g., ) for potential synthetic routes if the target compound contains aromatic/heterocyclic motifs.

Wissenschaftliche Forschungsanwendungen

Cellular Signaling and Membrane Dynamics

Miap-3,4-bis(phosphate) is involved in the regulation of key cellular processes, including:

- Endocytosis : It is essential for clathrin-mediated endocytosis (CME), where it facilitates the recruitment of proteins necessary for membrane invagination and vesicle formation. Studies have shown that the synthesis and turnover of phosphatidylinositol 3,4-bisphosphate (PI(3,4)P2) are spatially segregated within the endocytic pathway, influencing growth factor signaling and nutrient uptake in cells .

- Phagocytosis : In cancer research, modulation of phagocytosis through compounds like Miap-3,4-bis(phosphate) can enhance the immune response against tumors. For instance, blocking anti-phagocytic signals can lead to increased uptake of cancer cells by immune cells .

Therapeutic Potential

Research indicates that Miap-3,4-bis(phosphate) may have therapeutic applications in various fields:

- Cancer Therapy : By targeting pathways involving PI(3,4)P2, researchers are investigating its role in enhancing the efficacy of immunotherapies. The modulation of this compound can potentially activate immune responses against glioblastoma cells .

- Neurological Disorders : Given its involvement in neurotransmitter signaling pathways, Miap-3,4-bis(phosphate) may be explored for its potential effects on neurodegenerative diseases and conditions characterized by impaired synaptic function.

Case Studies and Research Findings

Several studies highlight the significance of Miap-3,4-bis(phosphate) in various applications:

Wirkmechanismus

NAV 2729 exerts its effects by selectively inhibiting ARF6 activation. It binds to the ARF6 guanine nucleotide exchange factor-binding area, blocking the exchange of GDP for GTP, which is essential for ARF6 activation . This inhibition disrupts downstream signaling pathways, leading to reduced cell proliferation and tumorigenesis . NAV 2729 also affects other ARF family members and small GTPases, although it is most selective for ARF6 .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

SecinH3: Ein weiterer ARF6-Inhibitor mit einem anderen Wirkmechanismus.

M-COPA: Hemmt ARF1 und ARF6, jedoch mit einem breiteren Zielprofil.

BFA (Brefeldin A): Hemmt ARF1 und ARF6 durch Blockierung des Guanin-Nukleotid-Austauschs.

Einzigartigkeit von NAV 2729

NAV 2729 ist einzigartig durch seine hohe Selektivität für ARF6 gegenüber anderen Mitgliedern der ARF-Familie und kleinen GTPasen . Diese Selektivität macht es zu einem wertvollen Werkzeug für die Untersuchung von ARF6-spezifischen Signalwegen und ihrer Rolle bei zellulären Prozessen und Krankheiten .

Eigenschaften

CAS-Nummer |

145775-11-7 |

|---|---|

Molekularformel |

C9H18NNa4O15P3 |

Molekulargewicht |

565.12 g/mol |

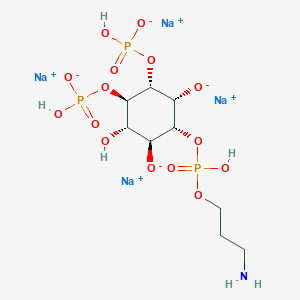

IUPAC-Name |

tetrasodium;[(1R,2S,3S,4R,5R,6R)-4-[3-aminopropoxy(hydroxy)phosphoryl]oxy-2-hydroxy-6-[hydroxy(oxido)phosphoryl]oxy-3,5-dioxidocyclohexyl] hydrogen phosphate |

InChI |

InChI=1S/C9H20NO15P3.4Na/c10-2-1-3-22-28(20,21)25-7-4(11)5(12)8(23-26(14,15)16)9(6(7)13)24-27(17,18)19;;;;/h4-9,12H,1-3,10H2,(H,20,21)(H2,14,15,16)(H2,17,18,19);;;;/q-2;4*+1/p-2/t4-,5-,6+,7+,8+,9+;;;;/m0..../s1 |

InChI-Schlüssel |

VFDLKSVRRMSBDM-YCHNWRGSSA-L |

SMILES |

C(CN)COP(=O)(O)OC1C(C(C(C(C1[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O)[O-].[Na+].[Na+].[Na+].[Na+] |

Isomerische SMILES |

C(CN)COP(=O)(O)O[C@@H]1[C@H]([C@@H]([C@H]([C@@H]([C@@H]1[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O)[O-].[Na+].[Na+].[Na+].[Na+] |

Kanonische SMILES |

C(CN)COP(=O)(O)OC1C(C(C(C(C1[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O)[O-].[Na+].[Na+].[Na+].[Na+] |

Key on ui other cas no. |

145775-11-7 |

Synonyme |

MIAP-3,4-bis(phosphate) MIAP-3,4-bis(phosphate) tetrasodium salt myo-inositol 1-(3-aminopropyl hydrogen phosphate) 3,4-bisphosphate |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.